1,2,4,7,8-Pentachlorodibenzo-P-dioxin

Übersicht

Beschreibung

1,2,4,7,8-Pentachlorodibenzo-P-dioxin is a polychlorinated dibenzo-p-dioxin (PCDD), a class of highly toxic and persistent environmental pollutants. These compounds are known for their ability to bioaccumulate in the food chain and pose significant health risks to humans and wildlife.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2,4,7,8-Pentachlorodibenzo-P-dioxin is typically synthesized through the chlorination of phenols or other aromatic compounds under controlled conditions. The reaction involves multiple steps, including the formation of intermediate compounds, which are then further chlorinated to achieve the desired pentachloro structure.

Industrial Production Methods: Industrial production of this compound is highly regulated due to its toxic nature. It is often produced as a by-product in the manufacturing of other chemicals, such as herbicides and pesticides, and in processes involving the incineration of waste materials.

Analyse Chemischer Reaktionen

1,2,4,7,8-Pentachlorodibenzo-P-dioxin undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions are less common but can be achieved using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions involve replacing one or more chlorine atoms with other functional groups, typically using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.

Reduction: Lithium aluminum hydride, inert atmosphere.

Substitution: Nucleophiles such as amines or alcohols, polar solvents.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, aldehydes.

Substitution: Chloro-substituted phenols, ethers.

Wissenschaftliche Forschungsanwendungen

Environmental Fate and Behavior

Persistence and Bioaccumulation

PeCDD is classified as a persistent organic pollutant (POP), which means it resists degradation in the environment and bioaccumulates in the food chain. Research has focused on understanding how PeCDD behaves in various ecosystems, including its transport mechanisms through air and water currents. Studies have shown that PeCDD can travel long distances from its source, leading to widespread environmental contamination.

Distribution Studies

Research has investigated the distribution of PeCDD in aquatic ecosystems. For instance, a study introduced ^14C-labeled PeCDD into small-pond mesocosms through different methods (sorbed to sediment vs. surface sprayover) to analyze its fate. Results indicated that the method of introduction significantly influenced the compound's distribution within the ecosystem, affecting sedimentation rates and volatilization processes .

Toxicological Research

Health Effects and Endocrine Disruption

PeCDD is suspected to act as an endocrine disruptor, potentially interfering with hormonal signaling pathways in humans and wildlife. Scientific studies have explored its carcinogenic potential and other health effects associated with exposure. Animal models have been predominantly used due to ethical concerns surrounding human exposure to such toxic compounds .

Case Studies on Human Exposure

One notable case study is the University of Michigan Dioxin Exposure Study, which examined individuals with high serum concentrations of dioxins due to environmental exposure from agricultural practices. The study highlighted significant health implications associated with elevated levels of PeCDD and similar compounds in serum samples from affected individuals .

Analytical Methods

Detection and Quantification

Analytical chemistry plays a crucial role in studying PeCDD. Various methods have been developed for detecting and quantifying this compound in environmental samples. Gas chromatography coupled with mass spectrometry (GC-MS) is commonly used to analyze dioxin levels in soil, water, and biological tissues. Accurate detection is essential for assessing environmental contamination and human exposure risks .

Wirkmechanismus

1,2,4,7,8-Pentachlorodibenzo-P-dioxin exerts its toxic effects primarily through binding to the aryl hydrocarbon receptor (AhR). Upon binding, the AhR translocates to the nucleus and activates the transcription of genes involved in xenobiotic metabolism, leading to the production of enzymes such as cytochrome P450s. This can result in oxidative stress, DNA damage, and disruption of normal cellular functions.

Molecular Targets and Pathways Involved:

Aryl hydrocarbon receptor (AhR)

Cytochrome P450 enzymes

Oxidative stress pathways

DNA repair mechanisms

Vergleich Mit ähnlichen Verbindungen

1,2,3,7,8-Pentachlorodibenzo-P-dioxin

2,3,7,8-Tetrachlorodibenzo-p-dioxin

1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin

Biologische Aktivität

1,2,4,7,8-Pentachlorodibenzo-P-dioxin (PeCDD) is a member of the polychlorinated dibenzo-p-dioxins (PCDDs) class, known for its significant biological activity and environmental persistence. This article delves into the biological effects of PeCDD, focusing on its mechanisms of action, toxicological profiles, and relevant case studies.

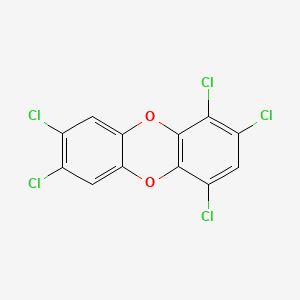

Chemical Structure and Properties

- Molecular Formula : C₁₂H₃Cl₅O₂

- Molecular Weight : Approximately 356.42 g/mol

- Physical State : Colorless to pale yellow solid; sparingly soluble in water; soluble in organic solvents.

The unique chlorine substitution pattern in PeCDD significantly influences its biological activity compared to other dioxin congeners.

PeCDD primarily exerts its biological effects through the activation of the aryl hydrocarbon receptor (AhR) . Upon binding to AhR, PeCDD induces a series of gene expressions associated with xenobiotic metabolism and other cellular processes. This activation can lead to various toxicological outcomes:

- Endocrine Disruption : PeCDD is suspected to interfere with hormonal signaling pathways.

- Immunotoxicity : Studies have shown that exposure can lead to immune system suppression.

- Carcinogenicity : Evidence suggests a potential role in tumor promotion and development.

- Developmental Effects : Exposure during critical periods can result in developmental anomalies.

Toxicological Profiles

The following table summarizes key toxicological effects associated with PeCDD exposure:

| Toxicological Effect | Description |

|---|---|

| Immunotoxicity | Suppression of immune responses; increased susceptibility to infections. |

| Reproductive Effects | Altered reproductive functions; potential teratogenic effects. |

| Carcinogenic Potential | Evidence of tumor promotion in animal models; linked to various cancers. |

| Endocrine Disruption | Interference with hormone signaling; potential impacts on reproductive health. |

1. Animal Studies

Research utilizing animal models has provided insights into the biological effects of PeCDD:

- A study demonstrated that exposure to PeCDD resulted in significant immune system alterations in rodents, leading to increased vulnerability to infectious diseases.

- Another investigation highlighted developmental issues in offspring when pregnant females were exposed to PeCDD, indicating potential teratogenic effects.

Eigenschaften

IUPAC Name |

1,2,4,7,8-pentachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O2/c13-4-2-8-9(3-5(4)14)19-12-10(17)6(15)1-7(16)11(12)18-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPLGUUISJOUPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC3=C(O2)C(=CC(=C3Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074067 | |

| Record name | 1,2,4,7,8-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58802-08-7 | |

| Record name | 1,2,4,7,8-Pentachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58802-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,7,8-Pentachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058802087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,7,8-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,7,8-PENTACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W411W6AKOM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.